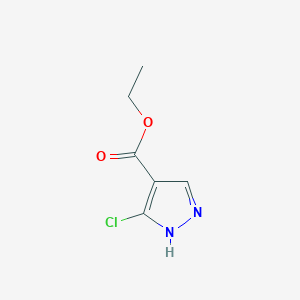
ethyl 5-chloro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1393667-83-8 . It has a molecular weight of 174.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Condensed Pyrazoles
Ethyl 5-chloro-1H-pyrazole-4-carboxylate derivatives have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various alkynyl-pyrazoles. Subsequent cyclization of these intermediates yields condensed pyrazoles with potential applications in materials science and medicinal chemistry (Eglė Arbačiauskienė et al., 2011).
Corrosion Inhibitors
Derivatives of this compound have shown efficacy as corrosion inhibitors for mild steel in industrial applications. These compounds form an adsorbed film on metal surfaces, significantly reducing corrosion rates in acidic environments, a property that is critical for protecting infrastructure in harsh chemical conditions (P. Dohare et al., 2017).
Synthesis of Fluorescent Derivatives
The compound has been used in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence. These fluorescent compounds have potential applications in bioimaging and as markers in biological research, offering a new avenue for the development of diagnostic tools (Pei Yan et al., 2018).
Synthesis of Pesticide Intermediates
This compound serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole, highlighting its role in agricultural chemistry. Efficient synthesis routes have been developed for this compound, demonstrating its utility in producing substances that protect crops from pests (Yeming Ju, 2014).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrazoles, including ethyl 5-chloro-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
The primary targets of ethyl 5-chloro-1H-pyrazole-4-carboxylate It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
The specific mode of action of This compound It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of these targets . The interaction of this compound with its targets could potentially lead to similar changes.
Biochemical Pathways
The exact biochemical pathways affected by This compound Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect similar pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the structure and reactivity of pyrazole derivatives can be influenced by changes in structure, which can be induced by environmental factors . Therefore, it can be inferred that environmental factors may influence the action of this compound.
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMFDPBDDKWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646439 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-01-0 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




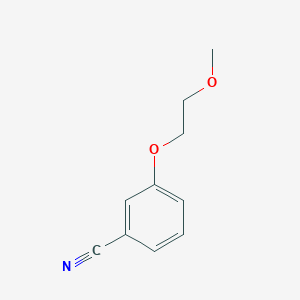
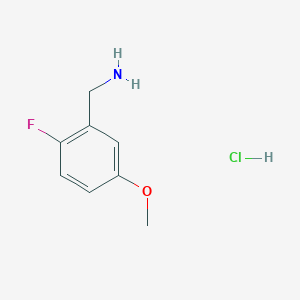

![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
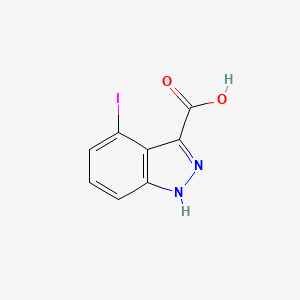


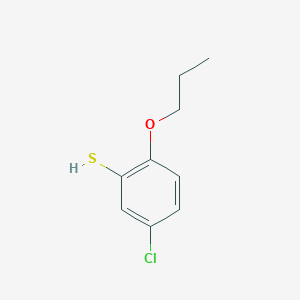
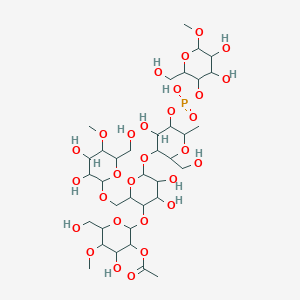

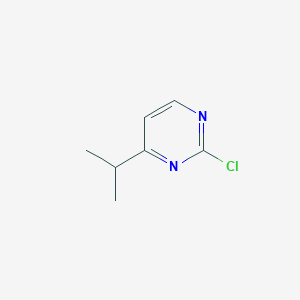
![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)
